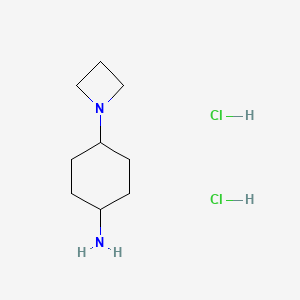

4-(1-Azetidinyl)-cyclohexanamine 2HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20Cl2N2 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

4-(azetidin-1-yl)cyclohexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-2-4-9(5-3-8)11-6-1-7-11;;/h8-9H,1-7,10H2;2*1H |

InChI Key |

MLLATZKMGDVYPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2CCC(CC2)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Azetidinyl Cyclohexanamine 2hcl and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis, which involves deconstructing the target molecule to identify potential starting materials, reveals logical pathways for synthesizing 4-(1-Azetidinyl)-cyclohexanamine dihydrochloride (B599025). researchgate.net The most apparent disconnections are at the carbon-nitrogen bonds linking the azetidine (B1206935) and amine groups to the central cyclohexane (B81311) ring. This deconstruction points to essential precursors: a functionalized cyclohexanone (B45756) and azetidine itself. clockss.orgmagtech.com.cn

Multi-Step Organic Reaction Sequences for Compound Preparation

The preparation of 4-(1-Azetidinyl)-cyclohexanamine 2HCl is a linear, multi-step process that requires careful functionalization of the cyclohexane ring, incorporation of the azetidine moiety, and final amine and salt formation. rsc.org

The synthesis typically begins with a pre-functionalized cyclohexane derivative, which serves as a scaffold. organic-chemistry.org The use of cyclization strategies is a common method in drug discovery to introduce conformational constraints and explore new chemical space. nih.gov To prevent undesired reactions, any reactive functional groups on the cyclohexane ring, such as an amine, are usually protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be readily removed when needed.

Azetidines, as four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry. magtech.com.cnrsc.org Their synthesis and incorporation can be challenging due to inherent ring strain. clockss.orgrsc.org One of the most common methods for incorporating the azetidine ring onto the cyclohexane core is through reductive amination. clockss.org In this step, the ketone on the protected cyclohexanone intermediate is reacted with azetidine in the presence of a reducing agent. This reaction forges the crucial carbon-nitrogen bond between the cyclohexane and azetidine rings.

Table 1: Common Methods for Azetidine Synthesis This table is interactive. Click on a method to learn more.

| Synthetic Method | Description |

| Ring Closure via C-N Bond Formation | The most common route, involving the displacement of a leaving group by an intramolecular nitrogen nucleophile. clockss.orgmagtech.com.cn |

| [2+2] Cycloadditions | A convergent approach, such as the aza Paternò-Büchi reaction, which involves the reaction of imines and alkenes. rsc.orgresearchgate.net |

| Ring Contraction/Expansion | Involves the rearrangement of larger or smaller heterocyclic rings to form the azetidine structure. magtech.com.cn |

| Reduction of Azetidin-2-ones | The reduction of β-lactams provides another pathway to access the azetidine core. magtech.com.cn |

The final stage of the synthesis involves two key transformations: deprotection of the primary amine and formation of the dihydrochloride salt. nih.gov The Boc protecting group is typically removed under acidic conditions. researchgate.net The introduction of hydrochloric acid serves a dual purpose: it cleaves the Boc group and protonates the two basic nitrogen atoms in the molecule—the primary amine and the azetidine nitrogen. spectroscopyonline.com This process yields the dihydrochloride salt, which often has improved stability and solubility compared to the free base. rsc.orggoogle.com The final product is then typically isolated through filtration and purified by crystallization. google.com

Stereoselective Synthesis Approaches for Chiral Analogs

The cyclohexane ring in 4-(1-Azetidinyl)-cyclohexanamine is disubstituted at the 1 and 4 positions, which can lead to cis and trans diastereomers. In the cis isomer, the substituents are on the same face of the ring (one axial, one equatorial), while in the trans isomer, they are on opposite faces (both equatorial or both axial). scholaris.calibretexts.org The stereochemical configuration is a critical aspect, as different isomers can possess distinct biological properties. digitellinc.com

Achieving control over the stereochemistry is a significant challenge in the synthesis of substituted cyclohexanes. researchgate.net The relative orientation of the substituents is often established during the reduction of the ketone intermediate or other C-H functionalization steps. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions can significantly influence which diastereomer is preferentially formed. nih.govresearchgate.net For instance, in reductive amination, the approach of the hydride reagent to the imine intermediate can be directed by the steric bulk of existing substituents, leading to a diastereoselective outcome. youtube.com Separating the resulting cis and trans isomers can be accomplished using standard laboratory techniques like column chromatography or by fractional crystallization, which takes advantage of the different physical properties of the diastereomeric salts. acs.orgacs.org

Enantioselective Methodologies for Azetidine Moietyacs.org

The construction of chiral azetidines is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered heterocycle. acs.orgmagtech.com.cn While the parent azetidine ring in the title compound is achiral, the synthesis of chiral analogues, particularly those substituted on the azetidine ring, requires advanced enantioselective methods. These methods are crucial as the stereochemistry of such molecules can profoundly influence their biological activity.

Recent progress has been made in accessing various types of azetidines in an enantioselective manner. nih.gov For instance, a notable strategy involves the copper-catalyzed enantioselective difunctionalization of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond of an azetine with high enantioselectivity, creating two new stereogenic centers. acs.org The resulting boryl and allyl functionalities are versatile handles for further chemical transformations. acs.org

Another powerful approach utilizes chiral auxiliaries, such as tert-butanesulfinamides, which are inexpensive and available as both enantiomers. acs.org A three-step method starting from achiral materials combines a chiral tert-butanesulfinamide with 1,3-bis-electrophilic 3-chloropropanal (B96773) to generate C2-substituted azetidines with a broad range of substituents (aryl, vinyl, alkyl) in good yields and diastereoselectivity. acs.org This method is scalable and allows for the production of either stereoisomer by selecting the appropriate sulfinamide enantiomer. acs.org

Organocatalysis also offers a robust route to chiral azetidines. A high-yielding protocol for C2-functionalized azetidines involves the enantioselective α-chlorination of aldehydes, which can produce the target compounds with high enantiomeric excess (84–92% ee). nih.gov Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed to produce chiral azetidin-3-ones, which are versatile intermediates for functionalized azetidines. nih.gov This method avoids the use of potentially hazardous diazo compounds often employed in other synthetic routes. nih.gov

| Method | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) | Ref. |

| Difunctionalization of Azetines | Copper/Bisphosphine | Installs boryl and allyl groups, creates two stereocenters. | High | acs.org |

| Chiral Auxiliary Approach | tert-Butanesulfinamide | Scalable, uses inexpensive auxiliary, broad substrate scope. | High (Diastereoselective) | acs.org |

| Organocatalysis | Chiral Organocatalyst | Based on enantioselective α-chlorination of aldehydes. | 84–92% | nih.gov |

| Gold-Catalyzed Cyclization | Gold Catalyst | Forms chiral azetidin-3-one (B1332698) intermediates, avoids diazo compounds. | >98% | nih.gov |

Optimization of Reaction Conditions for Yield and Purityacs.orgacs.org

The optimization of reaction conditions is critical for transitioning a synthetic route from laboratory-scale discovery to large-scale manufacturing, ensuring high yield, purity, and cost-effectiveness. For compounds like 4-(1-Azetidinyl)-cyclohexanamine, a key synthetic step is often the reductive amination between a cyclohexanone precursor and an amine, or the N-alkylation of an aminocyclohexane. frontiersin.orgrsc.org

In the synthesis of cyclohexylamines via reductive amination of the corresponding cyclohexanone, optimization involves several parameters. A study on the synthesis of 1,3-cyclohexanediamine (B1580663) (a related structural motif) from 1,3-cyclohexanedione (B196179) highlighted the importance of solvent choice, temperature, and pressure. mdpi.com For instance, 1,4-dioxane (B91453) was found to be an optimal solvent due to its moderate polarity and ability to solubilize ammonia (B1221849), leading to improved yields. mdpi.com Further fine-tuning of temperature and hydrogen pressure was crucial to maximize the yield of the desired amine. mdpi.com

Catalyst selection is paramount. For reductive aminations, catalysts based on iridium, palladium, and nickel are common. kanto.co.jpencyclopedia.pub The choice of catalyst can dramatically affect yield and selectivity, minimizing side reactions like the reduction of the carbonyl group to an alcohol. rsc.org For example, specific iridium catalysts have demonstrated high activity and diastereoselectivity in the reductive amination of substituted cycloaliphatic ketones. kanto.co.jp

In a large-scale synthesis of a pharmaceutical intermediate containing an azetidine-amide linkage, process chemists developed a procedure involving the slow addition of potassium carbonate (K2CO3) to azetidine hydrochloride in toluene. rsc.org This controlled free-basing of the azetidine was a critical optimization step to ensure a smooth and high-yielding reaction on a 650-kg scale. rsc.org Similarly, in the synthesis of N-aryl-2-cyanoazetidines, a one-pot mesylation followed by a base-induced ring closure was optimized to produce the desired products with predictable diastereoselectivity and high yields. organic-chemistry.org

A systematic study on the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines demonstrated the importance of catalyst screening. frontiersin.org While various Lewis and Brønsted acids were tested, La(OTf)3 (5 mol%) in refluxing dichloroethane (DCE) provided the highest yield and selectivity, proving superior to other catalysts like Ni(ClO4)2·6H2O or TfOH which led to complex mixtures or low yields. frontiersin.org

| Reaction Step | Parameter Optimized | Optimal Condition | Outcome | Ref. |

| Reductive Amination | Solvent | 1,4-Dioxane | Improved ammonia solubility and yield. | mdpi.com |

| Reductive Amination | Catalyst | Iridium-based catalyst | High activity and diastereoselectivity. | kanto.co.jp |

| Azetidine N-acylation | Reagent Addition | Slow addition of K2CO3 | Controlled free-basing, enabled 650-kg scale synthesis. | rsc.org |

| Azetidine Cyclization | Catalyst | 5 mol% La(OTf)3 | High yield and regioselectivity, minimized side products. | frontiersin.org |

Novel Catalytic Methods in Amine Synthesis Relevant to the Compound Classacs.org

The field of amine synthesis is continually advancing, with new catalytic methods offering milder conditions, broader substrate scope, and improved efficiency. These innovations are highly relevant to the synthesis of 4-(1-Azetidinyl)-cyclohexanamine and its analogues, which are built through key C-N bond-forming reactions. rsc.orgnih.gov

Reductive amination remains a cornerstone of amine synthesis, and recent breakthroughs have focused on using more sustainable catalysts and hydrogen sources. frontiersin.orgrsc.org Catalytic systems based on earth-abundant metals like iron and nickel are gaining prominence as greener alternatives to precious metal catalysts (e.g., palladium, rhodium, iridium). encyclopedia.pubresearchgate.net For example, an iron-catalyzed one-pot synthesis of N-substituted cyclic amines from dicarboxylic acids and amines using hydrosilylation has been developed, offering a novel route to pyrrolidines and piperidines. researchgate.net This approach could be conceptually extended to the synthesis of the target compound class.

Direct C-H amination has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal-catalyzed C-H amination can form C-N bonds by directly activating a C-H bond and coupling it with an amino source. nih.govacs.org For instance, palladium-catalyzed intramolecular C(sp3)-H amination has been successfully used to synthesize azetidines from picolinamide-protected amines under relatively mild conditions. organic-chemistry.org

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is another powerful and atom-economical method. rsc.org Recent advances in nickel-hydride (NiH) catalysis have enabled the hydroamination of unactivated alkenes, a traditionally challenging transformation. rsc.org These methods provide a direct route to alkyl amines and could be applied to the synthesis of N-substituted cyclohexylamines from cyclohexene (B86901) derivatives.

Furthermore, photocatalysis is enabling new reaction pathways under exceptionally mild conditions. A visible-light-mediated [4+2] cycloaddition of benzocyclobutylamines with vinylketones has been developed to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov Such light-driven methods represent the cutting edge of synthetic chemistry and offer future potential for constructing complex amine scaffolds.

Structure Activity Relationship Sar Studies of 4 1 Azetidinyl Cyclohexanamine 2hcl Derivatives

Principles and Methodologies of Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. numberanalytics.compharmacologymentor.comwikipedia.org The core principle is that a molecule's three-dimensional arrangement of atoms and functional groups dictates its ability to interact with biological systems like enzymes or receptors, thereby determining its therapeutic effect. numberanalytics.comoncodesign-services.com Key concepts in SAR include identifying the pharmacophore, which is the essential set of structural features responsible for a molecule's biological activity, and understanding how modifications to other parts of the molecule can fine-tune its properties. pharmacologymentor.comnumberanalytics.com

The investigation of SAR is carried out using a combination of experimental and computational methods. numberanalytics.comnumberanalytics.com

Experimental Methods : These involve the chemical synthesis of a series of structurally related compounds, or analogs, where specific parts of the lead molecule are systematically altered. oncodesign-services.comnumberanalytics.com These analogs are then subjected to biological assays to measure their activity. By comparing the activity of different analogs, researchers can deduce the importance of the modified structural features. oncodesign-services.com

Computational Methods : To accelerate the process and gain deeper insights, computational tools are widely used. oncodesign-services.com Molecular modeling allows for the visualization of how a molecule might bind to its target protein. oncodesign-services.com A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to correlate specific physicochemical properties of a compound, such as size, electronic properties, and lipophilicity, with its biological activity. pharmacologymentor.comwikipedia.orgoncodesign-services.com These models can then predict the activity of novel, unsynthesized compounds, guiding the design of more effective therapeutic agents. numberanalytics.compharmacologymentor.com

Impact of Cyclohexane (B81311) Ring Substitutions on Biological Interactions

Positional and Stereochemical Isomerism Effects (e.g., cis vs. trans configurations)

For disubstituted cyclohexanes like the 4-(1-Azetidinyl)-cyclohexanamine core, substituents can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. libretexts.org These geometric isomers are not interconvertible and can exhibit vastly different biological profiles because they orient the substituents in different spatial regions. nih.govuou.ac.in

The cyclohexane ring itself is not flat but exists predominantly in a stable chair conformation to minimize strain. masterorganicchemistry.com In this conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). libretexts.org Through a process called ring-flipping, these positions can interconvert. libretexts.org

The stability of a given conformer is heavily influenced by steric hindrance. Equatorial positions are generally more stable for substituents because they are less crowded. libretexts.orglibretexts.org When a bulky substituent is in an axial position, it experiences steric repulsion with the other two axial atoms on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orglibretexts.org

For 1,4-disubstituted derivatives of cyclohexanamine, the trans isomer is typically more stable than the cis isomer because it can adopt a chair conformation where both the amino group and the azetidinyl group are in the more favorable equatorial positions (diequatorial). In contrast, the cis isomer must have one substituent in an axial position and one in an equatorial position (axial-equatorial). libretexts.org This difference in stability and, more importantly, the different 3D arrangement of the functional groups can lead to significant variations in binding affinity to a target protein.

Interactive Table 1: Stereoisomerism Effects in 1,4-Disubstituted Cyclohexane This table illustrates the general principles of how stereochemistry affects the stability and conformation of 1,4-disubstituted cyclohexane derivatives, which is directly applicable to the 4-(1-Azetidinyl)-cyclohexanamine scaffold.

| Isomer | Possible Conformations | Most Stable Conformation | Rationale for Stability | Potential Biological Implication |

|---|---|---|---|---|

| trans | Diequatorial or Diaxial | Diequatorial | Avoids unfavorable 1,3-diaxial interactions, placing both bulky groups in less hindered equatorial positions. libretexts.orglibretexts.org | Presents functional groups in a specific, often more favorable, spatial orientation for receptor binding. |

| cis | Axial-Equatorial | Axial-Equatorial | One group must occupy a sterically hindered axial position, leading to 1,3-diaxial strain and lower stability. libretexts.orglibretexts.org | The different spatial arrangement of functional groups may lead to weaker binding or interaction with a different target. |

Influence of Substituent Size and Electronic Properties

Adding further substituents to the cyclohexane ring allows for the fine-tuning of a molecule's properties. The two main characteristics of a substituent that are considered are its size (steric effects) and its electronic nature (electron-donating or electron-withdrawing). mdpi.comrsc.org

Substituent Size (Steric Effects) : The size of a substituent can directly impact how a molecule fits into a protein's binding pocket. A bulky substituent might enhance binding by creating favorable van der Waals interactions if the pocket has a corresponding space. Conversely, a large group could clash with the protein wall, preventing optimal binding and reducing activity. The position of the substituent is also crucial; for instance, a large group is strongly disfavored in an axial position on a cyclohexane ring due to severe 1,3-diaxial strain. libretexts.orglibretexts.org

Electronic Properties : The electronic nature of a substituent can alter the molecule's polarity and its ability to form key interactions like hydrogen bonds. nih.gov

Electron-Withdrawing Groups (EWGs) , such as halogens or nitro groups, decrease the electron density on the ring. This can strengthen the hydrogen-bond-donating capacity of nearby groups, like the amine (NH) of the cyclohexanamine, potentially leading to stronger interactions with the target. nih.govnih.gov

The interplay of these properties is complex, and the optimal substituent often represents a balance between size and electronics to achieve the best fit and interaction with the biological target. nih.gov

Role of the Azetidine (B1206935) Moiety in Molecular Recognition and Binding Affinity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key functional component of the molecule. lifechemicals.com It is not merely a passive linker; its specific size, rigidity, and the basicity of its nitrogen atom play a crucial role in molecular recognition and binding. researchgate.netnih.gov The strained nature of the four-membered ring endows it with a distinct structural rigidity compared to larger rings. researchgate.netrsc.org

Effects of Azetidine Ring Size Variation (e.g., Pyrrolidine (B122466), Piperidine (B6355638) Analogues)

One common strategy in SAR studies is to replace a ring with its higher or lower homologues to probe the importance of ring size. This is a form of bioisosteric replacement, where one functional group is swapped for another with similar properties to improve biological activity. baranlab.orgnih.gov Replacing the azetidine ring in 4-(1-Azetidinyl)-cyclohexanamine with a five-membered pyrrolidine or a six-membered piperidine ring would systematically alter several key properties.

Ring Strain : Azetidine has significant ring-strain energy, which makes it more rigid than pyrrolidine or piperidine. researchgate.net This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. However, in some cases, the strain can also lead to instability. nih.gov

Conformation and Vectorial Orientation : The smaller azetidine ring holds the rest of the molecule in a different spatial orientation compared to the larger, more flexible pyrrolidine and piperidine rings. This change in the vector of substituents extending from the nitrogen atom can dramatically alter how the molecule fits into a binding site.

Basicity (pKa) : The basicity of the nitrogen atom is influenced by the ring size. Changes in basicity affect the ionization state of the molecule at physiological pH, which is critical for interactions with charged residues in a protein and for properties like solubility and cell permeability.

Interactive Table 2: Comparison of Azetidine and its Common Bioisosteres This table summarizes the key physicochemical differences between azetidine and its larger ring analogs, which are critical for understanding SAR.

| Heterocycle | Ring Size | Relative Ring Strain | General Characteristics & SAR Implications |

|---|---|---|---|

| Azetidine | 4-membered | High researchgate.net | Rigid structure, can provide favorable pre-organization for binding. The strained nature can be a unique design element. researchgate.netrsc.org |

| Pyrrolidine | 5-membered | Low researchgate.net | More flexible than azetidine. Offers different spatial projection of N-substituents. May improve stability. nih.gov |

| Piperidine | 6-membered | Negligible researchgate.net | Adopts a stable chair conformation similar to cyclohexane. Often used as a scaffold in drug discovery. researchgate.net |

N-Substitutions on the Azetidine Heterocycle

The hydrogen atom on the azetidine nitrogen in a parent NH-azetidine can be replaced with various substituents. technologynetworks.com This N-substitution is a powerful tool for modulating the molecule's properties without altering the core scaffold. researchgate.net Attaching different functional groups to the azetidine nitrogen can:

Explore Binding Pockets : Adding substituents allows the molecule to probe for additional pockets or hydrophobic regions within the target's binding site, potentially forming new, affinity-enhancing interactions.

Modulate Physicochemical Properties : N-substitution can be used to alter solubility, lipophilicity, and metabolic stability. For example, adding a polar group can increase water solubility, while adding a non-polar alkyl chain can increase lipophilicity.

Block Metabolism : The nitrogen atom in a heterocycle can be a site of metabolic breakdown. Adding a substituent can sterically hinder the approach of metabolic enzymes, thereby increasing the molecule's half-life in the body.

Studies on related N-substituted azetidines have shown that even subtle changes to the N-substituent can lead to significant differences in chemical stability and biological activity, highlighting the importance of this position for molecular design. nih.gov

Contribution of the Amine Functionality to Ligand-Target Interactions

The amine group within the 4-(1-Azetidinyl)-cyclohexanamine scaffold is a critical determinant of its biological activity. Research into derivatives of this compound, particularly a series of 4-azetidinyl-1-aryl-cyclohexanes identified as C-C chemokine receptor 2 (CCR2) antagonists, has underscored the importance of the central basic amine. nih.gov This amine is a key feature of a general pharmacophore model for this class of antagonists, which is characterized by a central basic amine flanked by two hydrophobic regions. nih.gov

The basicity of the amine allows it to exist in a protonated state at physiological pH, enabling the formation of strong ionic interactions with acidic amino acid residues, such as aspartic acid or glutamic acid, within the binding pocket of the target receptor. This electrostatic interaction is often a primary anchor for the ligand, ensuring high-affinity binding.

Furthermore, the amine functionality can act as a hydrogen bond donor, forming crucial hydrogen bonds with nearby amino acid residues or backbone carbonyls in the receptor. These directional interactions contribute significantly to the specificity and stability of the ligand-receptor complex.

Studies on related compounds, such as 4-aminoquinolines, have also demonstrated that the pKa of the amine can significantly influence cellular accumulation and, consequently, biological activity. nih.gov While direct modification of the amine in the 4-(1-Azetidinyl)-cyclohexanamine core has been found to be detrimental to activity in some series, this finding itself highlights the exquisitely tuned nature of the amine's role. nih.gov Early investigations into one series of CCR2 antagonists revealed that the cyclohexyl azetidine core was essential for activity, suggesting that alterations to this part of the molecule, including the amine, were not well-tolerated. nih.gov

The following table summarizes the impact of modifications to the core structure on CCR2 inhibitory activity, indirectly emphasizing the critical nature of the amine-containing scaffold.

| Compound ID | Modification | hCCR2 IC50 (nM) | Reference |

| Lead Compound 1 | Phenyl group on cyclohexane | - | nih.gov |

| 2a | Replacement of phenyl with 3-pyridinyl | 190 | nih.gov |

| 2b | Replacement of phenyl with pyrimidinyl | 650 | nih.gov |

Pharmacophore Elucidation and Derivatization Strategies for Enhanced Bioactivity

The development of a pharmacophore model is a crucial step in understanding the key molecular features required for biological activity and in guiding the design of new, more potent derivatives. For the 4-(1-Azetidinyl)-cyclohexanamine class of CCR2 antagonists, a general pharmacophore model has been proposed which consists of a central basic amine positioned between two hydrophobic moieties. nih.gov

Pharmacophore Model:

A Basic Amine Center: This is a critical feature, likely involved in a key ionic or hydrogen bonding interaction with the receptor. Its position on the cyclohexane ring provides a specific vector for this interaction.

Derivatization Strategies:

Based on this pharmacophore model, several derivatization strategies can be envisioned to enhance the bioactivity of 4-(1-Azetidinyl)-cyclohexanamine derivatives. However, it is important to reiterate that the core cyclohexyl azetidine moiety has been shown to be sensitive to modification in some contexts. nih.gov

Modification of the Hydrophobic Groups: As demonstrated in the SAR of CCR2 antagonists, modification of the aryl group at the 1-position of the cyclohexane ring is a viable strategy for optimizing activity. The introduction of various substituents on this aromatic ring can modulate electronic properties and steric bulk, leading to improved interactions with the hydrophobic pocket of the receptor. For instance, the introduction of electron-donating groups like methoxy (B1213986) and methyl on a pyridinyl ring was found to increase hCCR2 binding affinity. nih.gov

Conformational Constraint: The cyclohexane ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. The synthesis of specific stereoisomers can lock the molecule into a more favorable conformation for receptor binding, thereby enhancing potency and selectivity.

The following table outlines potential derivatization strategies and their rationale for enhancing the bioactivity of 4-(1-Azetidinyl)-cyclohexanamine derivatives.

| Strategy | Rationale | Potential Outcome |

| Aryl/Heteroaryl Substitution | Modulate electronics and sterics of the hydrophobic group. | Improved binding affinity and selectivity. |

| Introduction of Polar Groups | Enhance solubility and introduce additional hydrogen bonding interactions. | Improved pharmacokinetic properties. |

| Stereochemical Control | Synthesize specific cis/trans isomers to optimize the spatial arrangement of functional groups. | Increased potency and reduced off-target effects. |

Computational Chemistry and Molecular Modeling of 4 1 Azetidinyl Cyclohexanamine 2hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information on molecular geometries, energies, and electronic properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. stackexchange.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. nih.govnih.gov

For 4-(1-Azetidinyl)-cyclohexanamine, ab initio calculations are crucial for performing a detailed conformational analysis. The cyclohexane (B81311) ring can adopt several conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. Furthermore, the azetidinyl and amine substituents can be in either axial or equatorial positions on the cyclohexane ring, leading to different stereoisomers (cis and trans).

A systematic conformational search using ab initio methods can identify the most stable (lowest energy) conformer. By calculating the single-point energies of various optimized geometries, a potential energy surface can be mapped out. This analysis reveals the relative stability of each conformer and the energy barriers for interconversion. For instance, the trans-diequatorial conformer is typically the most stable for 1,4-disubstituted cyclohexanes due to minimized steric hindrance.

Electronic properties that can be determined include the ionization potential, electron affinity, and the distribution of electron density. These properties are vital for predicting the molecule's reactivity and its ability to participate in intermolecular interactions.

Table 1: Illustrative Conformational Analysis Data for 4-(1-Azetidinyl)-cyclohexanamine Note: This table presents hypothetical data to illustrate the typical output of ab initio calculations. Actual values would require specific computation.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | trans (1,4-diequatorial) | 0.00 (Reference) |

| 2 | trans (1,4-diaxial) | +5.8 |

| 3 | cis (1-axial, 4-equatorial) | +2.5 |

| 4 | cis (1-equatorial, 4-axial) | +2.7 |

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is another powerful quantum mechanical method that has become exceedingly popular due to its excellent balance of accuracy and computational cost. kaust.edu.sa Unlike ab initio methods that calculate the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. stackexchange.com DFT is widely used to optimize molecular geometries and predict a range of properties for organic compounds. researchgate.netscirp.org

For 4-(1-Azetidinyl)-cyclohexanamine 2HCl, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide highly accurate predictions of:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Vibrational Frequencies: Calculation of theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For the protonated dihydrochloride (B599025) form, strong positive potentials would be expected around the ammonium (B1175870) (-NH3+) and azetidinium groups.

Table 2: Illustrative DFT-Calculated Electronic Properties for 4-(1-Azetidinyl)-cyclohexanamine Note: This table presents hypothetical data derived from a representative DFT calculation.

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 1.9 D |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally intensive for large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) offer a way to study the conformational flexibility and interactions of molecules by using classical physics approximations.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a "computational microscope" that reveals the dynamic behavior of a molecule in its environment (e.g., in a solvent like water). nih.gov

For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the system's properties.

Production Run: Running the simulation for a set period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal the dynamics of cyclohexane ring-flipping, the rotational freedom of the substituent groups, and the formation and breaking of hydrogen bonds with surrounding water molecules. Key metrics such as the Root-Mean-Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over time, while the Root-Mean-Square Fluctuation (RMSF) highlights the flexibility of different parts of the molecule. nih.govnih.gov

Table 3: Typical Parameters for an MD Simulation

| Parameter | Value / Method |

| Force Field | Amber, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E Water |

| Simulation Time | 50-200 ns |

| Temperature | 300 K (NPT or NVT ensemble) |

| Pressure | 1 bar |

Ligand-Protein Docking Studies with Potential Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given that many cyclic amine and azetidine-containing structures exhibit biological activity, docking studies can be performed to screen 4-(1-Azetidinyl)-cyclohexanamine against various protein targets. The process involves:

Preparing the 3D structures of both the ligand (the compound) and the protein receptor.

Using a docking algorithm (e.g., AutoDock, GOLD) to systematically sample different positions and orientations of the ligand within the protein's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate a more favorable interaction. nih.gov

The results can identify hypothetical protein targets and provide insights into the specific intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov

Table 4: Illustrative Molecular Docking Results Note: This table shows hypothetical binding energies for the compound against selected classes of protein targets.

| Protein Target Class | Example PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| G-Protein Coupled Receptor (GPCR) | 4MBS | -8.5 | Asp110, Tyr308 |

| Kinase | 1M17 | -7.2 | Met793, Leu718 |

| Protease | 2ZEC | -6.8 | Gly143, Ser195 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org

To build a QSAR model for analogues of 4-(1-Azetidinyl)-cyclohexanamine, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. The process involves:

Descriptor Calculation: For each compound in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can be derived from DFT calculations or other methods and describe various aspects of the molecule. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. A robust QSAR model should have high values for the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The model also helps identify which molecular properties are most important for the desired biological activity. nih.gov

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

| Electronic | HOMO/LUMO energies, Dipole moment | Describe electron distribution and reactivity |

| Steric | Molecular Volume, Surface Area, Ovality | Describe the size and shape of the molecule |

| Topological | Molecular Connectivity Indices, Balaban J index | Describe atomic connectivity and branching |

| Thermodynamic | LogP, Molar Refractivity | Describe hydrophobicity and polarizability |

Molecular Descriptor Generation and Selection

No studies were identified that calculated or selected molecular descriptors for this compound. This process would typically involve using specialized software to calculate a wide range of descriptors that characterize the molecule's topological, geometrical, and electronic features. These descriptors would then be analyzed to select a subset that is most relevant to a particular biological activity or property.

Development and Validation of Predictive QSAR Models

Consequently, without generated molecular descriptors and associated biological activity data, no predictive QSAR models for this compound have been developed or validated in the public domain. Such research would involve creating a mathematical model that correlates the selected descriptors with a specific biological endpoint.

Virtual Screening and In Silico Library Design for Analog Generation

There is no available information on virtual screening campaigns or the design of in silico libraries using this compound as a scaffold. This type of research would utilize computational methods to screen large databases of virtual compounds to identify potential analogs with desired properties or to design novel molecules based on the core structure of the parent compound.

Preclinical Mechanistic and Pharmacological Investigations in Vitro/cell Based

Identification and Validation of Molecular Targets (e.g., Enzyme Inhibition, Receptor Modulation)

The initial step in characterizing a new chemical entity like 4-(1-Azetidinyl)-cyclohexanamine 2HCl involves identifying its molecular targets. This process often begins with computational modeling or high-throughput screening against a panel of known biological targets, such as enzymes and receptors. For instance, compounds containing an azetidine (B1206935) ring have been investigated for their ability to interact with a variety of enzymes. One study identified azetidinyl oxadiazoles (B1248032) as reactive with cysteine residues, suggesting a potential for covalent enzyme inhibition. nih.gov

Derivatives of cyclohexanamine are also known to possess diverse biological activities. While no specific receptor modulation has been reported for this compound, related structures are often evaluated for their affinity to targets within the central nervous system, such as neurotransmitter receptors and transporters.

Cell-Based Assay Development and High-Throughput Screening

Once potential molecular targets are identified, cell-based assays are developed to assess the compound's activity in a more biologically relevant context. High-throughput screening (HTS) is a key technology in this phase, allowing for the rapid evaluation of thousands of compounds. bldpharm.comnih.gov For a compound like this compound, HTS campaigns could be designed to measure its effects on cell viability, proliferation, or specific signaling pathways.

For example, a scalable thiol reactivity profiling (STRP) assay was used in a high-throughput screen of over 10,000 small molecules to identify novel cysteine-reactive groups, including azetidines. nih.gov Such an approach could be employed to determine if this compound interacts with specific cellular targets in a high-throughput manner.

Elucidation of Intracellular Signaling Pathways and Mechanistic Actions

Following the identification of cellular activity, further studies are conducted to understand the compound's mechanism of action and its impact on intracellular signaling pathways. This can involve a variety of molecular biology techniques, such as western blotting, qPCR, and reporter gene assays. For instance, if a compound is found to inhibit a specific kinase, downstream signaling events would be investigated to confirm this mechanism.

While no such data exists for this compound, research on other novel compounds often reveals intricate effects on cellular signaling. For example, certain amidrazone derivatives containing a cyclohexene (B86901) moiety have been shown to modulate the production of inflammatory cytokines like TNF-α and various interleukins in peripheral blood mononuclear cells. nih.gov

In Vitro Efficacy and Potency Determination in Relevant Biological Systems

A critical aspect of preclinical evaluation is determining the efficacy and potency of a compound in relevant biological systems. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values are determined through concentration-response experiments in either enzymatic or cell-based assays.

For example, in a study of H1-antihistamines, their inhibitory effects on CYP2D6-mediated metabolism were quantified with IC50 values ranging from 32 to 109 µM. Similarly, the potency of various methylxanthine derivatives as phosphodiesterase inhibitors has been extensively characterized to guide the development of more selective drugs. For this compound, such studies would be essential to understand its therapeutic potential.

Selectivity Profiling Against Off-Targets and Related Biomolecules

To assess the potential for side effects, a compound's selectivity is profiled against a panel of off-targets and related biomolecules. This is particularly important for compounds that are designed to be highly specific for a single target. A broad screening panel often includes a variety of receptors, ion channels, transporters, and enzymes.

For instance, a study on H1-antihistamines not only evaluated their primary target but also their inhibitory effects on cytochrome P450 enzymes like CYP2D6 and CYP2C9 to predict potential drug-drug interactions. A thorough selectivity profile for this compound would be necessary to de-risk its development and predict its safety profile in vivo.

Applications As a Chemical Scaffold/building Block in Medicinal Chemistry

Design and Synthesis of Novel Chemical Entities Incorporating the Cyclohexanamine-Azetidine Scaffold

The cyclohexanamine-azetidine core is a privileged structure for engaging with challenging biological targets, particularly G protein-coupled receptors (GPCRs) like the chemokine receptors CCR5 and CXCR4. These receptors play pivotal roles in HIV-1 entry, cancer metastasis, and inflammatory conditions. researchgate.net The design of novel antagonists often involves attaching aromatic and heterocyclic groups to the core scaffold to achieve high-affinity interactions with the receptor binding pockets.

Research has demonstrated the successful synthesis of potent CCR5 antagonists by utilizing the 4-(1-azetidinyl)-cyclohexanamine scaffold. In one such effort, a combinatorial library was prepared, leading to the discovery of compounds with high binding affinity for the CCR5 receptor. nih.govresearchgate.net This approach highlights the utility of the scaffold in generating a diversity of molecules for screening. For instance, compound 11 from a synthesized library, which incorporates this scaffold, was identified as a potent CCR5 antagonist with moderate anti-HIV-1 activity. nih.govresearchgate.net

Similarly, the scaffold has been integral to the development of CXCR4 antagonists. researchgate.net The CXCL12/CXCR4 signaling axis is implicated in various diseases, including cancer and HIV infection. researchgate.net Scientists have designed and synthesized novel CXCR4 antagonists by building upon cyclic amine scaffolds, including the 4-(1-azetidinyl)-cyclohexanamine core. researchgate.net These efforts have produced compounds with potent inhibitory activity in both binding and functional assays. researchgate.net The synthesis strategies often involve multi-step sequences to construct the complex architecture required for potent antagonism. nih.gov

Table 1: Examples of Biologically Active Compounds Incorporating the Cyclohexanamine-Azetidine Scaffold This table is interactive. You can sort and filter the data.

| Compound ID | Target | Biological Activity | Key Structural Features |

|---|---|---|---|

| Compound 11 | CCR5 | Moderate anti-HIV-1 activity, high CCR5 binding affinity. nih.govresearchgate.net | Features the core 4-(1-azetidinyl)-cyclohexanamine scaffold. |

| Compound 24 | CXCR4 | Potent CXCR4 antagonist (IC50 = 24 nM in binding assay; IC50 = 0.1 nM in calcium flux assay). researchgate.net | A complex molecule built around a cyclic amine scaffold, demonstrating potent inhibition of CXCR4-mediated cell migration. researchgate.net |

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical series with improved properties by replacing a central molecular core with a structurally distinct moiety that maintains similar biological activity. The 4-(1-azetidinyl)-cyclohexanamine scaffold is an excellent example of a successful bioisosteric replacement for more traditional piperidine- or piperazine-containing structures. nih.govnih.gov The azetidine (B1206935) ring, being smaller and more constrained than a piperidine (B6355638) ring, can offer advantages in terms of physicochemical properties. nih.gov

Table 2: Comparison of Physicochemical Properties for Bioisosteric Ring Systems This table is interactive. You can sort and filter the data.

| Scaffold Feature | Potential Advantages | Impact on Properties |

|---|---|---|

| Azetidine | Lower lipophilicity, modulated pKa, novel chemical space. nih.govnih.gov | Can improve solubility, reduce hERG liability, and enhance ligand efficiency. nih.gov |

| Piperidine | Well-established chemistry, common in existing drugs. | Often associated with higher lipophilicity and basicity compared to azetidine. nih.gov |

| Piperazine | Can introduce a water-solubilizing element. nih.gov | Often used to modulate solubility and pharmacokinetic profiles. nih.gov |

Targeted Derivatization for Modulating Biological Profiles

Once a promising scaffold like 4-(1-azetidinyl)-cyclohexanamine is identified, targeted derivatization is employed to systematically explore the structure-activity relationships (SAR) and fine-tune the compound's biological profile. nih.govyoutube.com This process involves making specific chemical modifications at various points on the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

For the 4-(1-azetidinyl)-cyclohexanamine core, derivatization can be pursued at several positions:

The Cyclohexane (B81311) Ring: The stereochemistry and substitution pattern on the cyclohexane ring are critical. Different substituents can be introduced to probe interactions with the target protein and to modulate properties like solubility and metabolic stability.

The Amine Group: The primary amine on the cyclohexane ring is a key interaction point and a handle for further modification. It can be acylated, alkylated, or used to form ureas and sulfonamides, which can dramatically alter the compound's binding affinity and selectivity.

The Azetidine Nitrogen: The nitrogen atom of the azetidine ring is another site for derivatization. N-alkylation can be used to introduce lipophilic groups that may access deeper pockets within the target protein, potentially increasing potency, as has been demonstrated in studies on GABA uptake inhibitors featuring an azetidine ring. sigmaaldrich.com

A systematic SAR study allows researchers to understand which functional groups at which positions contribute positively or negatively to the desired biological effect. nih.gov This knowledge is crucial for the rational design of second-generation compounds with optimized, multi-parameter profiles suitable for further development. youtube.com

Contributions to Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for drug development. FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. rsc.org These initial hits are then grown or linked together to produce more potent, lead-like molecules.

The 4-(1-azetidinyl)-cyclohexanamine scaffold possesses attributes that make it highly valuable for FBDD initiatives. The incorporation of small, saturated rings like azetidine and cyclohexane provides three-dimensionality, a desirable feature for fragments that is often lacking in traditional, flatter aromatic-based fragment libraries. vu.nl This 3D character can lead to improved solubility and more specific, higher-quality interactions with protein binding sites. vu.nl

The cyclohexanamine-azetidine core can be considered a "3D fragment" that offers distinct vectors for growth. rsc.org The primary amine and the azetidine nitrogen provide synthetically accessible points for elaboration, allowing chemists to "grow" the fragment into unoccupied regions of the protein's binding site, as guided by structural biology techniques like X-ray crystallography. nih.gov The inherent rigidity and defined conformational properties of the scaffold can reduce the entropic penalty upon binding, leading to higher ligand efficiency, a key metric in FBDD. rsc.org The development of synthetic methods to access diverse, functionalized azetidine-containing building blocks is crucial for fully realizing their potential in FBDD campaigns. nih.gov

Analytical Research Methodologies for 4 1 Azetidinyl Cyclohexanamine 2hcl Characterization

Spectroscopic Characterization Techniques

Detailed spectroscopic data, which is fundamental for the structural elucidation and confirmation of a chemical entity, appears to be largely absent from the public domain for 4-(1-Azetidinyl)-cyclohexanamine 2HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a standard technique for determining the carbon-hydrogen framework of a molecule, specific ¹H and ¹³C NMR spectra for this compound are not reported in surveyed scientific journals or patent literature. General knowledge of related structures, such as cyclohexylamine (B46788) and other azetidine-containing compounds, suggests that characteristic signals for the cyclohexyl and azetidinyl protons would be expected, but precise chemical shifts and coupling constants for the target molecule are not available.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. Although the molecular weight of 4-(1-Azetidinyl)-cyclohexanamine as the free base is 154.26 g/mol , no specific mass spectra (e.g., ESI, CI, EI) for its dihydrochloride (B599025) salt have been published.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for N-H stretching (from the amine hydrochloride), C-H stretching (aliphatic), and C-N stretching would be anticipated. However, a specific IR spectrum with peak assignments is not available in the reviewed literature.

Chromatographic Separation and Purity Assessment

Methods for assessing the purity of this compound and separating it from potential impurities are not explicitly detailed in research publications.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. While general HPLC methods for amine-containing compounds are well-established, specific conditions such as the column type, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound have not been publicly disclosed.

Gas Chromatography (GC): GC can also be employed for the analysis of volatile amines. However, given the salt form and likely lower volatility of the dihydrochloride, derivatization might be necessary. No specific GC methods for the analysis of this compound have been found. Commercial suppliers list purities of 95% or 97%, suggesting that validated analytical methods exist, but the details of these methods are proprietary. google.comgoogle.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and solid-state conformation. There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available to confirm its precise solid-state structure.

Future Research Directions and Unexplored Avenues

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The current synthesis of 4-(1-Azetidinyl)-cyclohexanamine 2HCl likely relies on traditional organic chemistry methods. Future research should prioritize the development of more sustainable and efficient chemoenzymatic and biocatalytic routes. These approaches offer numerous advantages, including higher selectivity, milder reaction conditions, and reduced environmental impact.

Enzymes such as imine reductases and monoamine oxidases have shown promise in the asymmetric synthesis of cyclic amines. nih.gov For instance, a potential biocatalytic route could involve the enzymatic reductive amination of a suitable cyclohexanone (B45756) precursor with azetidine (B1206935). This would allow for precise control over the stereochemistry of the final product, which is often crucial for biological activity.

Another avenue involves the use of transaminases for the amination of a cyclohexyl scaffold, followed by a chemical step to introduce the azetidine ring. The development of such multi-step chemoenzymatic processes could significantly streamline the production of this and related compounds. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions, and potentially engineering enzymes for enhanced activity and stability.

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Advantages |

|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reductive amination of a cyclohexanone precursor with azetidine. | High enantioselectivity, mild reaction conditions. |

| Monoamine Oxidases (MAOs) | Deracemization of a racemic mixture of 4-(1-Azetidinyl)-cyclohexanamine. | Production of enantiomerically pure compounds. nih.gov |

| Transaminases (TAs) | Amination of a functionalized cyclohexanone. | Use of readily available amine donors, high stereoselectivity. |

Exploration of Novel Biological Target Spaces for Compound Application

The current understanding of the biological targets of this compound is limited. A significant area for future research lies in systematically exploring its potential interactions with a wide range of biological macromolecules. The unique conformational constraints imposed by the azetidine ring, coupled with the presentation of the amine group by the cyclohexane (B81311) chair, could lead to novel and selective binding to previously unexploited targets.

High-throughput screening campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases and proteases, could reveal unexpected activities. For example, substituted cyclohexenyl derivatives have recently been identified as inhibitors of the kinesin KIF18A, suggesting a potential application in oncology. nih.gov Similarly, other cyclic amine structures have shown activity as inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers. nih.gov

Furthermore, derivatization of the primary amine or the cyclohexyl ring could generate a library of analogs for structure-activity relationship (SAR) studies. This would not only help in identifying potent and selective modulators for specific targets but also provide insights into the molecular basis of their activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the future development of this compound. nih.govexlibrisgroup.comresearchgate.net These computational tools can accelerate the design and optimization of new analogs with improved properties. youtube.com

Predictive models can be built using existing data on similar compounds to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives. mdpi.com This in silico screening can help prioritize the synthesis of compounds with the most promising drug-like characteristics, saving time and resources.

Generative AI models can be employed for de novo design, creating entirely new molecular structures based on the 4-(1-Azetidinyl)-cyclohexanamine scaffold. nih.gov These models can explore a vast chemical space to identify compounds with a high probability of binding to a specific biological target. The integration of AI/ML with structural biology data, such as cryo-EM or X-ray crystal structures of target proteins, will further refine the design process.

Table 2: Applications of AI/ML in Compound Development

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive ADMET Modeling | Using algorithms to forecast the pharmacokinetic and toxicity profiles of virtual compounds. mdpi.com | Reduced late-stage attrition of drug candidates. |

| De Novo Drug Design | Generative models create novel molecules with desired properties. nih.gov | Discovery of novel and patentable chemical matter. |

| High-Throughput Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Rapid identification of potential hit compounds. nih.gov |

Investigation of this compound as a Probe for Chemical Biology Studies

Beyond its potential therapeutic applications, this compound can be developed into a valuable chemical probe to study biological systems. rsc.org Chemical probes are small molecules used to perturb and study the function of proteins or other biomolecules in their native environment.

To function as a probe, the parent compound would need to be modified, for example, by attaching a reporter tag such as a fluorescent dye or a biotin (B1667282) molecule. mdpi.comnih.gov This would allow for the visualization of the compound's distribution within cells or tissues and for the identification of its binding partners through techniques like affinity purification-mass spectrometry.

Furthermore, a photo-activatable version of the compound could be synthesized. Such a probe would only become reactive upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control over its interactions with biological targets. The development of such tools derived from this compound could provide invaluable insights into cellular signaling pathways and disease mechanisms. nih.gov

Q & A

Q. What synthetic methodologies are recommended for 4-(1-Azetidinyl)-cyclohexanamine 2HCl, and how can reaction efficiency be optimized?

A reductive amination strategy is commonly employed, utilizing tert-butyl carbamate derivatives, paraformaldehyde, and sodium cyanoborohydride in methanol under acidic catalysis. Optimize stoichiometric ratios (e.g., excess paraformaldehyde) and reaction duration (18 hours). Monitor purity via HPLC (retention time: ~9.89 min) and validate with elemental analysis (e.g., C, H, N within ±0.2% of theoretical values). Adjust drying conditions (e.g., vacuum, 105°C) to account for hydration states .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

Critical techniques include:

- HPLC : Retention time (tR=9.89 min) and AUC (>99%) for purity assessment.

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 487 [M+H]+).

- Elemental Analysis : Cross-check calculated vs. observed values (e.g., C: 52.74% vs. 52.50%). Validation requires batch-specific certificates of analysis and reproducibility across independent runs. For example, UV/Vis λmax (e.g., 350 nm in ) ensures consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Although direct GHS data is unavailable, analogous cyclohexanamine derivatives (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) mandate:

- PPE : Gloves, eye protection, and lab coats (Category 2 skin/eye irritants).

- Emergency Measures : 15-minute rinsing for skin/eye contact and medical consultation if irritation persists.

- Ventilation : Use fume hoods to avoid inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis results?

Discrepancies often arise from hydration or incomplete drying. For example, reports a 0.5 H2O content, requiring adjustment of calculated values. Dry samples at 105°C under vacuum for 30 minutes and validate with Karl Fischer titration. If deviations persist, assess synthetic intermediates for side reactions (e.g., incomplete reduction) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Batch Validation : Use certificates of analysis (e.g., HPLC purity, λmax) for each batch.

- Normalization : Reference bioactivity data against internal standards (e.g., Dorsomorphin 2HCl in ).

- Statistical Analysis : Apply ANOVA to identify significant variability and exclude outliers .

Q. How can target specificity be confirmed given structural similarities to kinase inhibitors like Dorsomorphin 2HCl?

- Competitive Binding Assays : Measure ATP-Ki values (e.g., AMPK Ki=109 nM for Dorsomorphin 2HCl).

- Kinase Profiling : Screen against panels (e.g., ALK2/3/6 receptors) to detect off-target effects.

- Molecular Docking : Predict binding affinities using crystallographic data (e.g., PKA complex in ) .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Pathway Inhibition : Use Western blotting to assess AMPK phosphorylation (e.g., ).

- Gene Knockdown : Compare effects in wild-type vs. AMPK-null cells.

- Dose-Response Curves : Establish IC50 values in cytotoxicity assays (e.g., MTT) .

Data Contradiction & Optimization

Q. How should contradictory bioactivity data across studies be addressed?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations).

- Control Experiments : Replicate studies with standardized protocols (e.g., ’s pain models).

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

Q. What steps improve synthetic yield when scaling up production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.